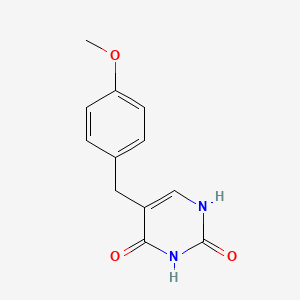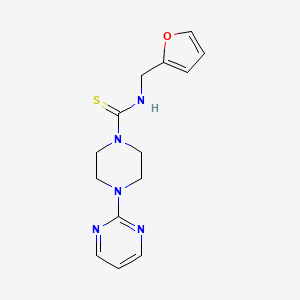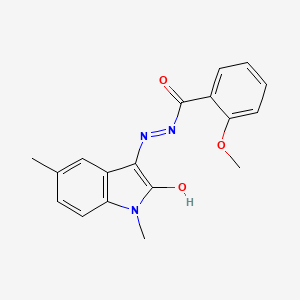
5-(4-methoxybenzyl)-2,4-pyrimidinediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-methoxybenzyl)-2,4-pyrimidinediol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a pyrimidine derivative that exhibits a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
5-(4-methoxybenzyl)-2,4-pyrimidinediol has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, the compound has been shown to exhibit anti-inflammatory, antioxidant, and antitumor activities. It has also been investigated for its potential use as a therapeutic agent for various diseases such as cancer, diabetes, and Alzheimer's disease.
In agriculture, 5-(4-methoxybenzyl)-2,4-pyrimidinediol has been studied for its role in plant growth regulation and stress tolerance. The compound has been shown to enhance plant growth, increase yield, and improve resistance to abiotic stress such as drought and salinity.
In materials science, 5-(4-methoxybenzyl)-2,4-pyrimidinediol has been investigated for its potential use in the synthesis of novel materials such as polymers and nanoparticles. The compound has been shown to exhibit excellent properties such as solubility, stability, and biocompatibility, making it a promising candidate for various applications.
Mecanismo De Acción
The mechanism of action of 5-(4-methoxybenzyl)-2,4-pyrimidinediol is not fully understood, but it is believed to involve multiple pathways. In medicine, the compound has been shown to inhibit various enzymes and signaling pathways involved in inflammation and tumor growth. It has also been shown to scavenge free radicals and protect cells from oxidative stress.
In agriculture, 5-(4-methoxybenzyl)-2,4-pyrimidinediol has been shown to regulate plant growth and stress responses by modulating various signaling pathways and gene expression. The compound has also been shown to enhance nutrient uptake and utilization, leading to improved plant growth and yield.
Biochemical and Physiological Effects
5-(4-methoxybenzyl)-2,4-pyrimidinediol exhibits a range of biochemical and physiological effects depending on the application. In medicine, the compound has been shown to have anti-inflammatory, antioxidant, and antitumor activities. It has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for diabetes.
In agriculture, 5-(4-methoxybenzyl)-2,4-pyrimidinediol has been shown to enhance plant growth, increase yield, and improve resistance to abiotic stress such as drought and salinity. The compound has also been shown to improve nutrient uptake and utilization, leading to improved plant growth and yield.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-methoxybenzyl)-2,4-pyrimidinediol has several advantages for lab experiments, including its ease of synthesis, stability, and solubility. The compound is also relatively non-toxic, making it safe for use in various applications.
However, there are also some limitations to using 5-(4-methoxybenzyl)-2,4-pyrimidinediol in lab experiments. One limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various applications. Another limitation is the limited availability of the compound, which can make it difficult to conduct large-scale experiments.
Direcciones Futuras
There are several future directions for research on 5-(4-methoxybenzyl)-2,4-pyrimidinediol. In medicine, further studies are needed to elucidate the compound's mechanism of action and optimize its use as a therapeutic agent for various diseases. In agriculture, more research is needed to understand the compound's role in plant growth regulation and stress tolerance and to optimize its use for crop improvement.
In materials science, 5-(4-methoxybenzyl)-2,4-pyrimidinediol can be further investigated for its potential use in the synthesis of novel materials such as polymers and nanoparticles. The compound's excellent properties such as solubility, stability, and biocompatibility make it a promising candidate for various applications.
Conclusion
In conclusion, 5-(4-methoxybenzyl)-2,4-pyrimidinediol is a chemical compound that exhibits a range of biochemical and physiological effects and has potential applications in various fields such as medicine, agriculture, and materials science. The compound's ease of synthesis, stability, and solubility make it a promising candidate for various applications. Further research is needed to fully understand the compound's mechanism of action and optimize its use in various applications.
Métodos De Síntesis
The synthesis of 5-(4-methoxybenzyl)-2,4-pyrimidinediol involves the reaction between 4-methoxybenzylamine and 2,4-pyrimidinedione in the presence of a solvent and a catalyst. The reaction yields the desired compound, which can be purified using various techniques such as column chromatography and recrystallization. The purity and yield of the compound can be determined using different analytical methods such as NMR spectroscopy and HPLC.
Propiedades
IUPAC Name |
5-[(4-methoxyphenyl)methyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-17-10-4-2-8(3-5-10)6-9-7-13-12(16)14-11(9)15/h2-5,7H,6H2,1H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBOZHCYSNCCOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxybenzyl)-2,4-pyrimidinediol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5715341.png)






![N-(tert-butyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5715390.png)
![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5715395.png)
![2-chloro-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5715399.png)
![N-{[(diphenylmethyl)amino]carbonyl}acetamide](/img/structure/B5715407.png)
![N-[3-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5715422.png)
